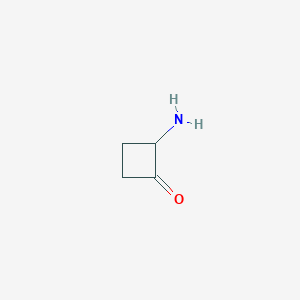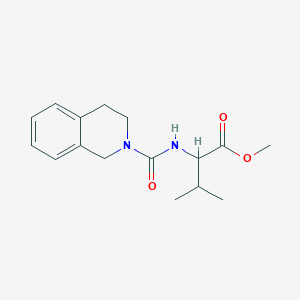![molecular formula C26H32N2O7 B7971771 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine](/img/structure/B7971771.png)
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine belongs to a class of organic compounds known for their complex molecular structures and diverse applications in scientific research. It is synthesized to contain specific functional groups that make it particularly interesting for various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions that include protection and deprotection strategies, selective functional group modifications, and purification processes such as chromatography
Industrial Production Methods
Industrial production leverages large-scale reactors and continuous flow systems to achieve high yields and purity. Catalysts and automated monitoring systems ensure that reaction conditions remain optimal. The end product is often subjected to rigorous quality control measures including spectroscopy and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions including:
Oxidation: Commonly facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Achieved through agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, involving reagents like alkyl halides or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Generates corresponding ketones or carboxylic acids.
Reduction: Converts to alcohols or amines.
Substitution: Results in various alkylated or acylated derivatives depending on the specific conditions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is a key intermediate in the synthesis of more complex molecules. Its diverse functional groups allow it to participate in multiple reaction pathways, making it valuable for organic synthesis and catalysis studies.
Biology
Biologically, it shows potential as an enzyme inhibitor due to its structural similarity to natural substrates. Studies are being conducted to explore its efficacy in inhibiting specific enzymes involved in metabolic pathways.
Medicine
In medicine, it is being researched for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in oncology and neurology.
Industry
In industry, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various modifications makes it versatile for creating specialized products with desirable physical and chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects is primarily through binding to specific molecular targets. It interacts with enzymes, receptors, or nucleic acids, altering their function or activity. For example, as an enzyme inhibitor, it might bind to the active site, preventing substrate access and thereby inhibiting enzyme activity. The pathways involved include enzyme inhibition, receptor antagonism, or interference with nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Unique Characteristics
This compound stands out due to its multifunctional structure, which allows it to participate in a wide range of chemical reactions. Its combination of acetylamino, trimethoxy, and valine groups makes it unique compared to simpler analogs.
Similar Compounds
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine
These compounds share structural similarities but differ in their specific amino acid residues, which can significantly affect their chemical behavior and biological activity.
Conclusion
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine is a versatile compound with significant potential in various fields of scientific research. Its unique structure enables a variety of chemical reactions and makes it a valuable tool in chemistry, biology, medicine, and industrial applications. The compound’s distinct properties and mechanisms of action offer promising avenues for future research and development.
Propriétés
IUPAC Name |
2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O7/c1-13(2)23(26(31)32)28-19-10-8-16-17(12-20(19)30)18(27-14(3)29)9-7-15-11-21(33-4)24(34-5)25(35-6)22(15)16/h8,10-13,18,23H,7,9H2,1-6H3,(H,27,29)(H,28,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDLAUSYEAFGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-(1,3-Benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7971713.png)




![ethyl 1-[1-(3,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7971758.png)


![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B7971782.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide](/img/structure/B7971793.png)
